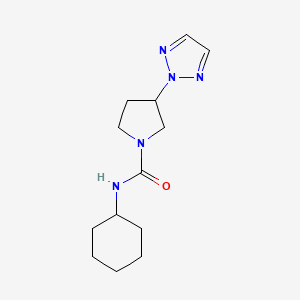

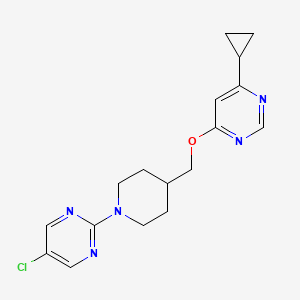

N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide” is a compound that contains a triazole moiety. Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It’s found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . Triazole compounds are known for their significant biological and pharmacological properties .

Synthesis Analysis

The synthesis of triazole compounds often involves “Click” chemistry and Suzuki–Miyaura cross-coupling reactions . For instance, a series of novel 1H-1,2,3-triazole analogs were synthesized via these methods . The synthesis of a triazole compound was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis

Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis

Triazole compounds are synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reactions . For example, the synthesis of a triazole compound was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Physical and Chemical Properties Analysis

Triazole is a nitrogenous heterocyclic moiety and has a molecular formula of C2H3N3 . It is stable to hydrolysis, oxidizing and reducing conditions .Applications De Recherche Scientifique

Chemical Reactions and Synthesis

N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide is involved in various chemical reactions and synthesis processes. Singh and Banert (2017) described the synthesis of functionalized 1,2,3-triazines involving cyclohexane derivatives, indicating the role of related compounds in the formation of bicyclic and monocyclic compounds used in various applications (Singh & Banert, 2017).

Anticancer and α-Glucosidase Inhibitory Activities

Al-Majid et al. (2019) explored the synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives, showing their effectiveness in anticancer activities and α-glucosidase inhibitory activities. This demonstrates the potential therapeutic applications of compounds with similar structures in treating cancer and managing diabetes (Al-Majid et al., 2019).

Antimicrobial Activities

Flefel et al. (2018) synthesized macrocyclic pentaazapyridine and dipeptide pyridine derivatives, showcasing their antimicrobial properties. This research underscores the potential of cyclohexane-based compounds in developing new antimicrobial agents (Flefel et al., 2018).

Polymer Science

Hsiao et al. (1999) discussed the synthesis of aromatic polyamides containing the cyclohexane structure. Their research indicates the utility of such compounds in creating polymers with high thermal stability and solubility in polar aprotic solvents, useful in various industrial applications (Hsiao et al., 1999).

Mécanisme D'action

Target of Action

The primary target of N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining the pH balance in the body by catalyzing the reversible hydration of carbon dioxide .

Mode of Action

This compound interacts with its target by direct binding with the active site residues of the Carbonic Anhydrase-II enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in this compound contributes to its overall activity .

Orientations Futures

Triazole compounds have attracted significant interest in medicinal chemistry due to their various biological activities . Future research may focus on the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . The development of new synthetic methodologies for the preparation of this important scaffold is of noteworthy interest .

Analyse Biochimique

Biochemical Properties

N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide is a yellow crystalline solid with good thermal and chemical stability . It is insoluble in water but soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide . It has been found to interact with carbonic anhydrase-II enzyme, suggesting that it may play a role in biochemical reactions involving this enzyme .

Cellular Effects

Compounds with similar structures have been found to inhibit the proliferation of certain cancer cells by inducing apoptosis

Molecular Mechanism

It is known that the compound can bind to the active site residues of the carbonic anhydrase-II enzyme, potentially inhibiting its activity

Propriétés

IUPAC Name |

N-cyclohexyl-3-(triazol-2-yl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O/c19-13(16-11-4-2-1-3-5-11)17-9-6-12(10-17)18-14-7-8-15-18/h7-8,11-12H,1-6,9-10H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHICELULQOXLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCC(C2)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2890394.png)

![2-chloro-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2890401.png)

![{[4-(1H-imidazol-1-ylmethyl)phenyl]methyl}(methyl)amine](/img/structure/B2890403.png)

![5-Chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole](/img/structure/B2890406.png)

![4-Phenyl-1-prop-2-enoyl-N-[(2,4,6-trimethylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2890409.png)

![4-{[(6-chloro-1,3-benzothiazol-2-yl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2890417.png)